2-(3-chlorophenyl)-5-(4-fluorobenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
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Overview
Description
2-(3-CHLOROPHENYL)-5-(4-FLUOROBENZOYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the thiazoloquinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLOROPHENYL)-5-(4-FLUOROBENZOYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methoxylating agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions could produce various substituted thiazoloquinolines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-CHLOROPHENYL)-5-(4-FLUOROBENZOYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE can be compared with other thiazoloquinoline derivatives.
- Similar compounds include those with variations in the substituent groups on the quinoline or thiazole rings.
Uniqueness
This compound’s unique combination of substituents, such as the 3-chlorophenyl and 4-fluorobenzoyl groups, may confer distinct chemical and biological properties, differentiating it from other related compounds.
Properties
Molecular Formula |
C26H20ClFN2O2S2 |
---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
[2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-1-sulfanylidene-[1,2]thiazolo[5,4-c]quinolin-5-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C26H20ClFN2O2S2/c1-26(2)23-22(25(33)30(34-23)18-6-4-5-16(27)13-18)20-14-19(32-3)11-12-21(20)29(26)24(31)15-7-9-17(28)10-8-15/h4-14H,1-3H3 |
InChI Key |
JGCGMNQCGFDXQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)F)C=CC(=C3)OC)C(=S)N(S2)C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
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